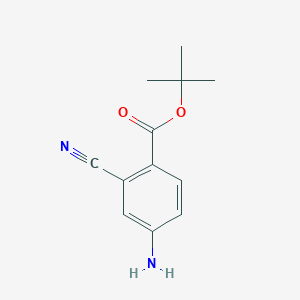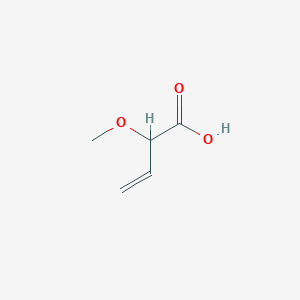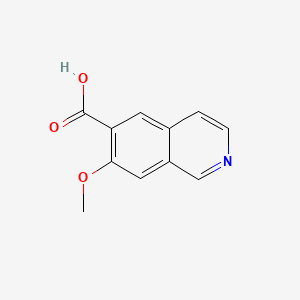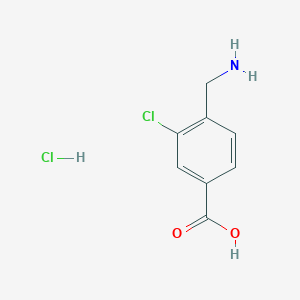![molecular formula C5H5N5O3S B13451954 [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea CAS No. 6960-27-6](/img/structure/B13451954.png)
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is a complex organic compound known for its unique chemical structure and properties It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea typically involves the reaction of barbituric acid derivatives with thiourea under controlled conditions. One common method includes the following steps:
Starting Materials: Barbituric acid and thiourea.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of substituted thiourea compounds.
Aplicaciones Científicas De Investigación
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Murexide: Known for its use as a complexometric indicator in analytical chemistry.
Barbituric Acid Derivatives: These compounds share a similar diazinane ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is unique due to its combination of a diazinane ring with a thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6960-27-6 |
|---|---|
Fórmula molecular |
C5H5N5O3S |
Peso molecular |
215.19 g/mol |
Nombre IUPAC |
(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)iminothiourea |
InChI |
InChI=1S/C5H5N5O3S/c6-4(14)10-9-1-2(11)7-5(13)8-3(1)12/h(H2,6,14)(H3,7,8,11,12,13) |
Clave InChI |
PJBRRZWTRGPCSJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=O)NC1=O)O)N=NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)



![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)

